molecular formula C10H9N B044030 7-Methylquinoline CAS No. 612-60-2

7-Methylquinoline

Cat. No.: B044030
CAS No.: 612-60-2
M. Wt: 143.18 g/mol
InChI Key: KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Description

7-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is substituted at the seventh position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Biochemical Analysis

Cellular Effects

Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . It is possible that 7-Methylquinoline may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that all degraded compounds of quinoline derivatives are initially hydroxylated at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. For instance, the use of transition metal catalysts such as zinc triflate in the presence of microwave irradiation has been reported to yield high amounts of quinoline derivatives . Additionally, vacuum distillation can be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Scientific Research Applications

7-Methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials.

Properties

IUPAC Name

7-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3
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InChI Key

KDYVCOSVYOSHOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1
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Molecular Formula

C10H9N
Record name 7-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID5025657
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Molecular Weight

143.18 g/mol
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Physical Description

7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS]
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Boiling Point

484.7 to 486.5 °F at 760 mmHg (NTP, 1992)
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Flash Point

230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

612-60-2
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Melting Point

95 to 100 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-methylquinoline?

A1: this compound has the molecular formula C10H9N and a molecular weight of 143.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For example, 13C NMR spin-lattice relaxation times (T1) have been measured for this compound in its pure liquid form over a range of temperatures. []

Q3: Can you elaborate on the tautomerism observed in certain quinoline derivatives like this compound?

A3: Theoretical studies using B3LYP/6-311++G(d,p) calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) indicated a preference for the hydroxyquinoline tautomer over the 4-oxoquinoline form. The energy difference between these forms was calculated to be 38 kJ mol(-1). Matrix isolation coupled with FTIR spectroscopy confirmed the predominance of the hydroxyquinoline form. []

Q4: How does the presence of the methyl group in this compound influence its reactivity?

A4: The methyl group in this compound can impact its reactivity in various reactions. For instance, during nitration reactions, the methyl group directs the incoming nitro group to the 8-position, leading to the formation of 7-methyl-8-nitroquinoline. []

Q5: Can you provide examples of reactions where this compound acts as a starting material for the synthesis of more complex molecules?

A5: this compound serves as a key starting material for the synthesis of various biologically active compounds. One example is the multistep synthesis of the tridentate terpyridyl ligand, 2-(pyrid-2΄-yl)-1,10-phenanthroline, which utilizes this compound as a precursor. [] Another example is the use of this compound in the synthesis of the antimalarial drug, baquiloprim. []

Q6: How does the position of the methyl group affect the reactivity of methylquinolines in C–H bond activation reactions with rhodium catalysts?

A6: Studies on rhodium-catalyzed C–H bond activation of methylquinolines revealed that the methyl group's position significantly influences regioselectivity. For instance, 3-, 4-, and 5-methylquinoline preferentially undergo activation at the 2-position, while 2-, 6-, and this compound favor activation at the 4-position when reacted with the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]}. []

Q7: Has this compound been investigated for potential biological activities?

A7: Yes, this compound has been studied for its potential anticancer properties. Researchers have assessed its in vitro cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. []

Q8: What is known about the metabolism of this compound in biological systems?

A8: Studies on rainbow trout demonstrated that this compound undergoes biotransformation primarily through oxidation of the methyl group to form 7-hydroxymethylquinoline, which is then conjugated with glucuronide or sulfate prior to excretion. []

Q9: Does the presence of the methyl group at the 7-position impact the biological activity of quinoline derivatives?

A9: Comparing the tumor-initiating potential of quinoline, 4-methylquinoline, and this compound on the skin of Sencar mice showed that while 4-methylquinoline exhibited comparable potency to quinoline, this compound showed significantly lower tumorigenicity. This suggests that the methyl group at the 7-position may interfere with the metabolic activation pathway of quinoline, which is believed to involve the formation of a 5,6-epoxide. []

Q10: How does the structure of this compound relate to its observed biological activities?

A10: The structure-activity relationship (SAR) of quinoline derivatives, including this compound, reveals that modifications to the quinoline core can significantly impact their biological activities. [] For instance, introducing specific functional groups like nitro or amino groups can alter the cytotoxicity of these compounds against various cancer cell lines.

Q11: Are there any known cases of resistance mechanisms developing against this compound or its derivatives?

A11: While specific resistance mechanisms to this compound have not been extensively studied, research on other quinoline derivatives suggests that resistance can develop through various mechanisms, including target site mutations and efflux pump overexpression.

Q12: Is there any information available regarding the environmental impact and degradation of this compound?

A12: this compound has been identified as a component of industrial effluents, particularly from textile dye-houses. Studies using Bacillus licheniformis have demonstrated the potential for bioremediation of this compound present in these effluents. []

Q13: What safety regulations should be considered when handling this compound?

A13: As with all chemicals, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment, working in well-ventilated areas, and following established laboratory safety protocols.

Q14: Which analytical methods are commonly employed for characterizing and quantifying this compound?

A14: Various analytical techniques have been used to study this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique enables the identification and quantification of this compound in complex mixtures, such as environmental samples. []
  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, provides a robust method for separating and quantifying this compound. [, ]

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